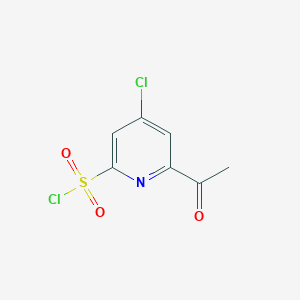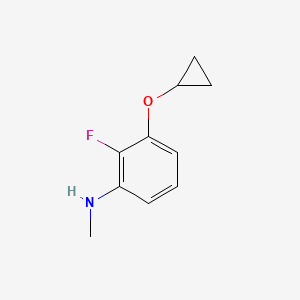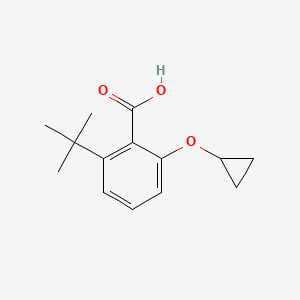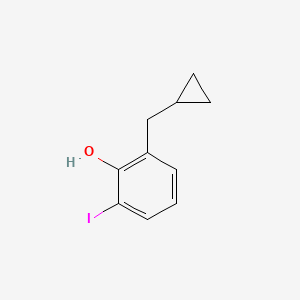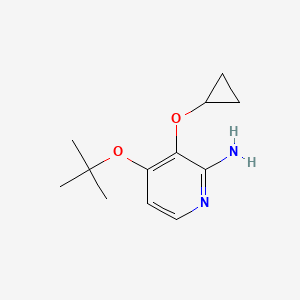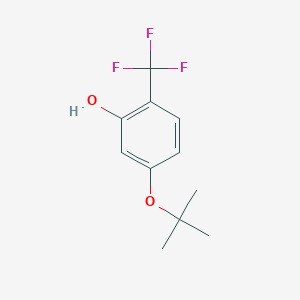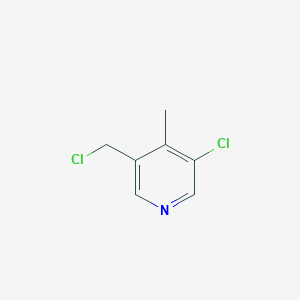
(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine is an organic compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a pyridinyl methanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the methylthio group through nucleophilic substitution. The final step involves the formation of the methanamine group through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The cyclopropoxy and methylthio groups can interact with enzymes or receptors, modulating their activity. The pyridinyl methanamine core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-YL)methanamine: This compound has a similar pyridinyl methanamine core but includes a boronate ester group instead of a methylthio group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a cyclopropane sulfonamide group and a boronate ester group.
Uniqueness
(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanamine is unique due to its combination of a cyclopropoxy group and a methylthio group, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
1243460-66-3 |
|---|---|
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
(3-cyclopropyloxy-5-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-8-4-10(13-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
PUQFTPJFUIYJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(N=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


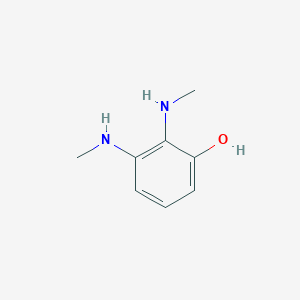
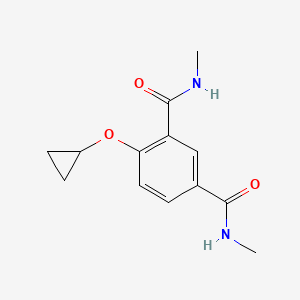
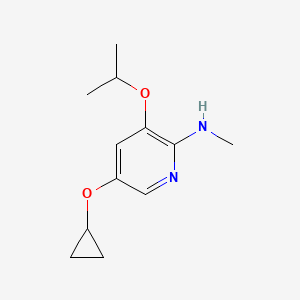
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
